Carviolin, also known as roseo-purpurin, is a naturally occurring compound found in various plants, fungi, and lichens []. Scientific research into carviolin is ongoing, but it appears to have several potential applications:
Studies have investigated carviolin's potential to fight bacteria and fungi. For instance, some research suggests carviolin might be effective against Staphylococcus aureus, a bacterium commonly associated with hospital-acquired infections [].
Carviolin exhibits antioxidant properties, which means it may help protect cells from damage caused by free radicals []. Free radicals are unstable molecules linked to various health conditions.
Research suggests carviolin might inhibit certain enzymes. Enzymes are proteins that control many chemical reactions in the body. Understanding how carviolin interacts with enzymes could be helpful in drug development [].
Carviolin is a red pigment primarily derived from species of the genus Penicillium, notably Penicillium carminoviolaceum and Neobulgaria pura. It has garnered attention for its unique chemical structure, consisting of 16 carbon atoms, 12 hydrogen atoms, and 6 oxygen atoms, represented by the molecular formula C₁₆H₁₂O₆. Carviolin is classified as an anthraquinone, a group of compounds known for their diverse biological activities and applications in various fields, including pharmaceuticals and agriculture .
Carviolin exhibits a range of biological activities:
Carviolin is synthesized naturally by certain fungi through complex biosynthetic pathways involving polyketide synthases. The production of carviolin can be triggered by co-culturing with specific bacterial strains that stimulate its biosynthesis . Laboratory synthesis methods may include:
The applications of carviolin are diverse:
Research indicates that carviolin's production can be influenced by interactions with other microorganisms. For example, co-culturing with Streptomyces species has been shown to enhance the biosynthesis of carviolin in certain fungal isolates. This highlights the ecological significance of microbial interactions in natural product synthesis .
Carviolin shares similarities with other anthraquinones but exhibits unique properties that distinguish it. Here are some comparable compounds:
Compound Name | Source | Unique Feature |
---|---|---|
Emodin | Various plants | Known for strong laxative effects |
Physcion | Fungi | Exhibits anti-inflammatory properties |
1-O-methylemodin | Fungi | Potential anticancer activity |
Rubiadin | Plants | Used as a dye with antimicrobial effects |
Carviolin stands out due to its specific attractant properties toward silkworms and its unique combination of biological activities that may not be present in these other compounds. Its ability to act as both an antibiotic and an attractant adds to its potential applications in agriculture and pharmaceuticals .
Carviolin (C₁₆H₁₂O₆) is an anthraquinone derivative with a molecular weight of 300.26 g/mol. Its IUPAC name, 1,3-dihydroxy-6-(hydroxymethyl)-8-methoxyanthracene-9,10-dione, reflects its complex polycyclic architecture. The compound’s structure includes:
The SMILES notation for carviolin is COC1=CC(=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3O)O)CO
, illustrating its functional group arrangement. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the planar geometry of the anthraquinone core, which facilitates π-π stacking interactions in biological systems.
Carviolin exhibits distinct ultraviolet-visible (UV-Vis) absorption maxima at 254 nm and 365 nm, attributable to its conjugated anthraquinone system. High-performance liquid chromatography (HPLC) analyses reveal a retention time of 12.3 minutes under reverse-phase conditions (C18 column, acetonitrile-water gradient). Mass spectrometric data show a molecular ion peak at m/z 300.26, consistent with its molecular formula.
Carviolin (chemical name: 1,3-dihydroxy-6-(hydroxymethyl)-8-methoxy-9,10-anthraquinone) is a polycyclic aromatic compound belonging to the anthraquinone class. Its molecular formula is C₁₆H₁₂O₆, with a molecular weight of 300.26 g/mol [1]. The structure comprises a central anthraquinone backbone substituted with hydroxyl, methoxy, and hydroxymethyl groups at positions 1, 3, 6, and 8 (Figure 1) [1] [4].
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₆H₁₂O₆ | [1] [4] |
Molecular Weight | 300.26 g/mol | [1] [4] |
SMILES Notation | O=C(C₁=C(C=C(C=C₁C₂=O)O)O)C₃=C₂C=C(C=C₃OC)CO | [2] [4] |
LogP (Partition Coefficient) | 2.1 (predicted) | [1] |
Carviolin is primarily isolated from filamentous fungi, with Penicillium roseopurpureum and Zopfiella longicaudata identified as key producers [2] [3] [4]. These fungi thrive in diverse ecological niches, including marine environments and plant tissues.
Recent studies report carviolin production by endophytic fungi colonizing Limoniastrum tubiflorum and Dictyosphaeria versluysii, suggesting a symbiotic role in plant defense mechanisms [6] [2].
While the complete biosynthetic pathway of carviolin remains unelucidated, it is hypothesized to originate from the polyketide pathway, common to anthraquinones. Key steps include:
Carviolin exhibits moderate bioactivity in preclinical models, with notable effects on immune cells and protozoan parasites.
Carviolin, also known as roseo-purpurin, is systematically named 1,3-dihydroxy-6-(hydroxymethyl)-8-methoxyanthracene-9,10-dione [1] [4]. The compound belongs to the anthraquinone family, which represents a significant class of polyketide-derived natural products characterized by their tricyclic aromatic structure with two ketone groups at the 9,10 positions [5] [6].
The biosynthesis of carviolin has been documented in several fungal species, with Penicillium carminoviolaceum and Neobulgaria pura being the most extensively studied producers [1] [2] [7]. Additional producing organisms include various Penicillium species, particularly Penicillium purpureum and other members of the Penicillium genus [3] [8]. Recent research has also identified carviolin production in Zopfiella longicaudata and other ascomycetous fungi [9] [10].
Carviolin biosynthesis follows the classical polyketide pathway, specifically the acetate-malonate route that is characteristic of fungal anthraquinone production [5] [6] [11]. This pathway represents one of the most important secondary metabolite biosynthetic routes in fungi, leading to the formation of structurally diverse compounds with significant biological activities.
The biosynthetic process begins with the activation of acetyl-CoA as the starter unit, which is subsequently condensed with multiple malonyl-CoA extender units through the action of non-reducing polyketide synthases (NR-PKS) [5] [6]. The assembly process involves successive Claisen condensations, where typically seven malonyl-CoA units are incorporated to generate the polyketide backbone that will eventually form the anthraquinone scaffold [5] [12].
The central enzyme system responsible for carviolin biosynthesis is the non-reducing polyketide synthase complex, which differs from reducing polyketide synthases by maintaining the β-ketone groups throughout the assembly process [5] [6]. These enzymes contain several functional domains including:
Following the linear polyketide chain assembly, the critical cyclization step occurs through regioselective ring formation. The polyketide chain undergoes either C4-C9 or C6-C11 cyclization, followed by aldol condensation, enolization, and decarboxylation reactions to form the characteristic anthraquinone scaffold [5] [6]. This process is followed by aromatization reactions that establish the final tricyclic structure of carviolin.
The biosynthesis of carviolin requires several essential cofactors and energy sources for optimal production:
The pathway requires a continuous supply of acetyl-CoA and malonyl-CoA, which are derived from primary carbon metabolism. These CoA-linked precursors are generated through the action of acetyl-CoA carboxylase and other enzymes of central metabolism [14] [15].
Recent genomic analyses have revealed that carviolin biosynthesis is controlled by biosynthetic gene clusters that contain the necessary genetic information for compound production [16] [17]. These clusters typically include:
Optimal carviolin production requires specific fermentation conditions that support both fungal growth and secondary metabolite synthesis:
The fermentation medium significantly influences carviolin production:
Research has demonstrated that carviolin production can be enhanced through several approaches:
The complete elucidation of the carviolin biosynthetic pathway has enabled metabolic engineering approaches for enhanced production. Understanding the gene clusters and enzymatic steps allows for:
For large-scale production, several factors must be considered: